4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

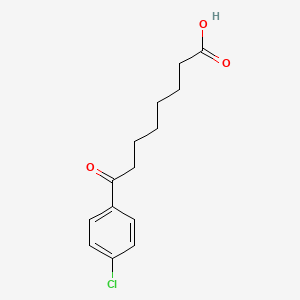

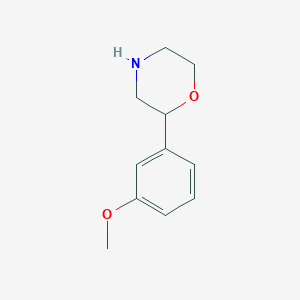

“4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid”, also known as “4-(Boc-aminomethyl)benzoic Acid”, is a chemical compound with the molecular weight of 265.31 . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid .

Synthesis Analysis

This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Molecular Structure Analysis

The IUPAC name of this compound is “4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid”. The InChI code is "1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.31 . The exact physical properties such as melting point, boiling point, and density are not provided in the available resources.科学研究应用

Synthesis of Indoleamide Derivatives

This compound is used as a reagent in the synthesis of indoleamide derivatives, which act as EP2 antagonists with high selectivity. These derivatives have potential therapeutic applications in treating inflammation and pain due to their selective inhibition of the EP2 receptor .

Nicotinamide Phosphoribosyltransferase Inhibitors

Another application involves the synthesis of aminopyridine-derived amides that serve as inhibitors for nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), and its inhibitors are being researched for their potential in cancer therapy .

Ionic Liquids

The tert-butoxycarbonyl-protected amino acid can be converted into ionic liquids, which have various applications, including catalysis and green chemistry. These ionic liquids can be recycled and reused in reactions, contributing to more sustainable chemical processes .

Thermodynamic Property Data

The compound’s thermodynamic properties are critically evaluated for pure compounds, particularly organics. This data is essential for understanding the compound’s behavior under different conditions and can be used in various chemical processes .

安全和危害

作用机制

Target of Action

It is known that this compound is used as a reagent in the synthesis of various bioactive compounds .

Mode of Action

It is known that this compound is a boc-protected form of 4-(aminomethyl)benzoic acid . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a multi-step synthesis .

Biochemical Pathways

It is known that this compound is used as a reagent in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . These compounds are involved in various biochemical pathways related to inflammation and energy metabolism, respectively .

Pharmacokinetics

As a boc-protected compound, it is likely to have good stability and resistance to metabolic degradation until the boc group is selectively removed in a subsequent reaction step .

Result of Action

As a reagent in the synthesis of bioactive compounds, its effects would be largely determined by the properties of the final compounds it is used to produce .

Action Environment

It is known that this compound is stable under normal room temperature conditions when sealed in a dry environment .

属性

IUPAC Name |

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUNNWVQIDCEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625693 |

Source

|

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | |

CAS RN |

210963-04-5 |

Source

|

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)